N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinazoline derivatives have shown significant antimicrobial activity. For example, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, a related compound, exhibited potent in vitro anti-microbial activity against Staphylococcus aureus .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. They have been found to inhibit the growth of various cancer cell lines .

Anti-inflammatory and Analgesic Activity

These compounds have demonstrated anti-inflammatory and analgesic properties, making them potential candidates for the development of new pain relief medications .

Antifungal Activity

Quinazoline derivatives have shown antifungal properties, suggesting potential use in the treatment of fungal infections .

Antimalarial Activity

Some quinazoline derivatives have exhibited antimalarial activity, indicating potential use in the treatment of malaria .

Anticonvulsant Activity

Quinazoline derivatives have demonstrated anticonvulsant properties, suggesting potential use in the treatment of epilepsy and other seizure disorders .

Cytotoxic Activity

Piperazine derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 .

Tubulin Polymerization Inhibition

Some piperazine derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division. This property could be exploited for the development of new anticancer drugs .

Apoptosis Induction

Certain piperazine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This property could be used in the development of new anticancer therapies .

Antimicrobial Activity

Piperazine derivatives have shown antimicrobial activity, suggesting potential use in the treatment of bacterial infections .

Antifungal Activity

These compounds have demonstrated antifungal properties, suggesting potential use in the treatment of fungal infections .

Antiviral Activity

Piperazine derivatives have shown antiviral properties, suggesting potential use in the treatment of viral infections .

Propiedades

IUPAC Name |

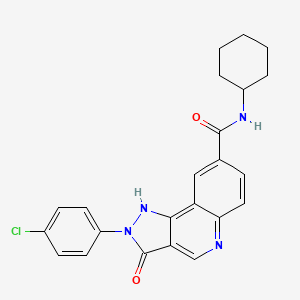

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O2/c24-15-7-9-17(10-8-15)28-23(30)19-13-25-20-11-6-14(12-18(20)21(19)27-28)22(29)26-16-4-2-1-3-5-16/h6-13,16,27H,1-5H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXYMGGTPAUFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)

![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)

![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)

![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)

![methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2403780.png)

![Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2403783.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)

![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)